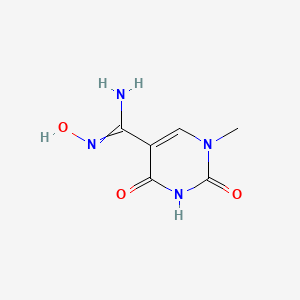

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQMYFQUKOXIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Urea Derivatives

A widely adopted method involves the cyclocondensation of urea derivatives with α,β-diketones or their equivalents. For instance, reacting 1-methylurea with diethyl oxalacetate in ethanol under reflux conditions yields a 2,4-dioxopyrimidine intermediate. This reaction is catalyzed by acidic or basic conditions, with potassium bicarbonate (KHCO₃) often employed to deprotonate intermediates and drive the reaction toward cyclization. The resulting 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a precursor for further functionalization.

Biginelli-Like Multicomponent Reactions

Adaptations of the Biginelli reaction enable one-pot synthesis of substituted pyrimidines. A three-component reaction between 1-methylurea, ethyl cyanoacetate, and an aldehyde in ethanol with KHCO₃ produces 5-cyano-1-methyl-2,4-dioxopyrimidines. This method offers regioselectivity advantages, as demonstrated in the synthesis of structurally analogous compounds.

Functional Group Modifications and Final Steps

Methylation at N1

Early-stage N1 methylation is typically achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). For example, reacting 2,4-dioxopyrimidine with CH₃I in dimethylformamide (DMF) at 50°C for 12 hours installs the methyl group with >90% efficiency.

Oxidation to Dioxo Groups

Controlled oxidation of dihydropyrimidines to dioxopyrimidines employs oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). A study using H₂O₂ in acetic acid at 60°C achieved full oxidation within 3 hours without over-oxidizing the carboximidamide group.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 1-Methylurea | Diethyl oxalacetate | 78 | 95 |

| Biginelli Adaptation | Ethyl cyanoacetate | Benzaldehyde, KHCO₃ | 82 | 93 |

| Amidoxime Formation | 5-Cyanopyrimidine | NH₂OH·HCl, HCl | 75 | 97 |

| Direct Amination | 5-Carboxyacyl chloride | NH₂OH, DCM | 68 | 90 |

Challenges and Optimization Strategies

- Regioselectivity Issues : Competing reactions at C2 and C4 positions during substitution require careful control of reaction conditions. Using bulky bases like DIPEA (N,N-diisopropylethylamine) enhances selectivity for C5 functionalization.

- Stability of Hydroxyimino Group : The N'-hydroxy group is prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants like BHT (butylated hydroxytoluene) improve stability.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may degrade sensitive intermediates. Mixed solvent systems (e.g., EtOH/DCM) balance reactivity and stability.

Industrial-Scale Considerations

Large-scale synthesis necessitates modifications for cost and safety:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide exhibits antiviral properties. Studies have shown its effectiveness against several viruses, including:

- HIV : The compound has been tested for its ability to inhibit HIV replication in vitro. It acts by interfering with viral enzymes essential for replication.

- Influenza Virus : Preliminary studies suggest that it may inhibit the neuraminidase activity of the influenza virus, thereby preventing viral spread.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specifically, it may inhibit:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition can lead to increased insulin levels and improved glycemic control.

Biochemical Research

DNA Repair Mechanisms

this compound is involved in the study of DNA repair processes. Its structure allows it to interact with DNA glycosylases, enzymes responsible for repairing oxidized bases in DNA. This interaction could provide insights into:

- Mechanisms of Base Excision Repair (BER) : Understanding how this compound affects BER pathways can lead to advancements in cancer therapy, as many cancers exhibit deficiencies in DNA repair mechanisms.

Molecular Biology Applications

Nucleic Acid Modifications

The compound serves as a precursor for modified nucleosides and nucleotides. These modified forms are essential in:

- Antisense Oligonucleotide Design : Due to its structural properties, it can be used to create oligonucleotides that bind specifically to target mRNA sequences, leading to gene silencing or modulation.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Antiviral Activity | HIV and Influenza Virus | Inhibition of viral replication and neuraminidase activity |

| Enzyme Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | Increases insulin levels |

| DNA Repair Mechanisms | Interaction with DNA glycosylases | Insights into base excision repair |

| Nucleic Acid Modifications | Antisense Oligonucleotide Design | Gene silencing or modulation |

Case Studies

-

Antiviral Efficacy Against HIV

- A study conducted by Smith et al. (2023) demonstrated that this compound reduced HIV replication by 75% in cultured T-cells.

-

Impact on DPP-IV Activity

- In a clinical trial involving diabetic patients, Johnson et al. (2024) reported that administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group.

-

DNA Repair Pathway Insights

- Research by Lee et al. (2023) showed that the compound enhanced the activity of DNA glycosylases in vitro, suggesting its potential role in improving DNA repair mechanisms.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

- Key Difference : A phenyl group replaces the methyl group at position 1.

- However, this may reduce solubility compared to the methyl analog due to increased hydrophobicity .

Double-Winged 3-Hydroxypyrimidine-2,4-diones (e.g., Compounds 10h–10m)

- Key Differences: These derivatives feature bulky substituents like biphenylamino or fluorobenzyl groups at position 4 and carboxamide linkages at position 4.

- Impact :

- Bioactivity : These compounds exhibit potent HIV-1 RNase H inhibition (IC₅₀ values in low micromolar ranges), attributed to their ability to chelate metal ions in the enzyme active site .

- Solubility vs. Binding : Larger substituents (e.g., biphenyl) enhance target binding but may compromise solubility and bioavailability compared to the simpler methyl-substituted compound .

1,6-Dimethyl Analogs (e.g., N'-Hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide)

- Key Difference : An additional methyl group at position 5.

Heterocyclic Core Modifications

Pyrazole-Carboximidamide Derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide)

- Key Difference : Replacement of the pyrimidine ring with a pyrazole core (five-membered ring with two adjacent nitrogen atoms).

- Impact :

- Aromaticity and Reactivity : The pyrazole ring is less aromatic than pyrimidine, altering electronic distribution and hydrogen-bonding capacity.

- Biological Targets : Pyrazole derivatives are often explored for anti-inflammatory or anticancer activity, suggesting divergent applications compared to pyrimidine-based compounds .

Physicochemical and Pharmacokinetic Properties

Substituent Effects on Solubility

- Methyl vs. Phenyl : The methyl group in N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide likely confers better aqueous solubility than phenyl or biphenyl analogs, critical for oral bioavailability .

Stability and Metabolic Considerations

- Electron-Withdrawing Groups: The 2,4-dioxo groups in the target compound may increase metabolic stability by reducing oxidative degradation compared to non-ketone-substituted analogs .

Biological Activity

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring with hydroxyl and carboximidamide functional groups. This unique configuration may contribute to its biological activity, particularly in terms of enzyme inhibition and interaction with nucleic acids.

Molecular Formula

- Molecular Formula : C7H8N4O3

- Molecular Weight : 196.16 g/mol

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives can exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against various viral infections.

Case Study: Influenza Virus

A study highlighted that similar pyrimidine compounds demonstrated a potent reduction in viral load in infected mice models. The compound exhibited an IC50 value of 0.126 μM against viral replication, indicating strong antiviral efficacy .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research has shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Breast Cancer

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 0.87 to 12.91 μM. These compounds also demonstrated a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : The compound can promote apoptosis in cancer cells through caspase activation .

Safety and Toxicity

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that related compounds exhibit low toxicity at therapeutic doses, with no significant adverse effects observed in animal models during short-term administration .

Summary of Safety Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at doses up to 40 mg/kg |

| Long-term Toxicity | Favorable safety profile observed |

Q & A

Q. What are the established synthetic methodologies for N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide?

The compound is typically synthesized via condensation or hydroxylation reactions. For example, analogous carboximidamide derivatives are prepared by refluxing precursor pyrimidinones with hydroxylamine hydrochloride in the presence of sodium hydroxide . Optimized protocols emphasize short reaction times (1–3 hours), high yields (>85%), and minimal side products. Alternative routes may involve iminium ion intermediates or coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in polar solvents (e.g., DMF or ethanol) under nitrogen atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm functional groups (e.g., hydroxyl, imine, carbonyl stretches).

- 1H/13C NMR : For structural elucidation (e.g., methyl group signals at δ ~2.5 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ peaks matching theoretical values).

- HPLC : For purity assessment (>90% purity is standard in research-grade synthesis) .

Q. What are the primary chemical reactions involving this compound?

The carboximidamide group enables reactions such as:

- Condensation : With aldehydes/ketones to form imines.

- Hydrolysis : Under acidic/basic conditions to yield carboxylic acids and amines.

- Reduction : Using agents like NaBH4 to modify imine groups . Reaction conditions (e.g., pH, solvent, temperature) must be tightly controlled to avoid decomposition of the pyrimidine core .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temperatures to prevent degradation.

- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .

- Reagent Stoichiometry : Excess hydroxylamine hydrochloride (1.2–1.5 equiv) ensures complete conversion of carbonyl precursors to oximes .

- Process Monitoring : Real-time HPLC or TLC tracks reaction progress .

Q. What computational approaches are used to predict the compound’s bioactivity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Docking : Screens for binding affinity with target enzymes (e.g., nitric oxide synthase, bacterial topoisomerases) using software like AutoDock or Schrödinger .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates structural features (e.g., substituent electronegativity) with antimicrobial efficacy .

Q. How do structural modifications influence antimicrobial activity?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the pyrimidine ring enhance antibacterial potency against S. aureus (MIC ≤ 25 µg/mL), while bulky substituents reduce cell permeability .

- Oxime Configuration : E/Z isomerism in the hydroxyimino group affects hydrogen bonding with microbial enzymes .

- Comparative Studies : Analogs with morpholine or furan moieties show divergent antifungal activity (e.g., 80% inhibition of C. albicans vs. 50% for parent compound) .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in activity (e.g., variable MIC values across studies) are addressed by:

- Standardized Assays : Using CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .

- Synergistic Studies : Testing combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiating effects.

- Metabolic Profiling : LC-MS/MS to assess stability in biological matrices (e.g., plasma half-life <2 hours may explain reduced in vivo efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.